molecular formula C16H29NO5 B1585069 Glycine, N-(carboxymethyl)-N-(1-oxododecyl)- CAS No. 3775-51-7

Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-

Cat. No. B1585069
CAS RN: 3775-51-7
M. Wt: 315.4 g/mol
InChI Key: PCNAKWUTWPAVMZ-UHFFFAOYSA-N
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Description

“Glycine, N-Methyl-N-(1-Oxododecyl)-, Sodium Salt” is a chemical compound that is used in various products . It is found in products such as cleaning products, household care items, personal care products, and vehicle care products .

Scientific Research Applications

1. Importance in Agriculture

  • Glycine, in its glyphosate form (N‐phosphonomethyl‐glycine), is extensively used as a herbicide. It demonstrates minimal toxicity to humans and the environment, primarily targeting the plant enzyme enolpyruvyl shikimate‐3‐phosphate synthase. This specificity makes it highly effective in controlling weeds in agricultural crops (Pollegioni, Schonbrunn, & Siehl, 2011).

2. Environmental Fate and Transport

  • Studies on the fate and transport of glyphosate in surface waters have highlighted its presence in various agricultural basins. The study sheds light on glyphosate's environmental impact, especially in areas with heavy agricultural use (Coupe, Kalkhoff, Capel, & Grégoire, 2012).

3. Impact on Health and Immunity

  • Research has explored glyphosate's impact on health and immunity, including its cytotoxic and genotoxic effects. Studies indicate potential correlations with certain cancers and effects on the immune system, emphasizing the need for further investigation into glyphosate's risks (Peillex & Pelletier, 2020).

4. Metabolic Implications

  • Glycine plays a crucial role in metabolism, especially in conditions like obesity and metabolic diseases. Lower circulating glycine levels have been observed in such conditions, and research suggests potential benefits of glycine supplementation (Alves, Bassot, Bulteau, Pirola, & Morio, 2019).

5. Role in Plant Stress Resistance

  • Glycine betaine, derived from glycine, has been studied for its role in improving plant resistance to abiotic stresses. This research is crucial for enhancing crop production in challenging environmental conditions (Ashraf & Foolad, 2007).

6. Novel Polymers: Peptoids Synthesis

  • Research on the synthesis of peptoids, oligomers of N-substituted glycines, has significant implications for the development of new polymers with therapeutic applications (Zuckermann, Kerr, Kent, & Moos, 1992).

7. Herbicide Effects on Plant Diseases

  • Studies have shown that glyphosate can have unintended effects on nutrient efficiency and disease severity in plants, raising concerns about its agricultural sustainability (Johal & Huber, 2009).

properties

IUPAC Name

2-[carboxymethyl(dodecanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO5/c1-2-3-4-5-6-7-8-9-10-11-14(18)17(12-15(19)20)13-16(21)22/h2-13H2,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNAKWUTWPAVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063186
Record name Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-

CAS RN

3775-51-7
Record name N-(Carboxymethyl)-N-(1-oxododecyl)glycine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl carboxymethyl lauroyl glycine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauroyliminodiacetic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78334
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Record name Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-
Source EPA Chemicals under the TSCA
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Record name Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(carboxymethyl)-N-(1-oxododecyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.116
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Record name ACETYL CARBOXYMETHYL LAUROYL GLYCINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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